molecular formula C51H66N2O12 B601621 Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate} CAS No. 64228-84-8

Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}

Cat. No.: B601621
CAS No.: 64228-84-8
M. Wt: 899.10
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Description

International Union of Pure and Applied Chemistry Nomenclature

The official International Union of Pure and Applied Chemistry systematic name for this compound is 5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate. This systematic nomenclature follows the standard International Union of Pure and Applied Chemistry rules for naming organic compounds, providing a complete description of the molecular structure including stereochemistry, functional groups, and connectivity patterns. The name explicitly indicates the presence of two identical isoquinoline-based ester units connected through a pentane-1,5-diyl linker, with each isoquinoline unit bearing multiple methoxy substituents and specific stereochemical configuration at the 1-position.

The systematic name also incorporates the stereochemical descriptors (1R) for each chiral center, indicating the absolute configuration of the asymmetric carbons within the isoquinoline framework. This level of detail in the nomenclature is essential for distinguishing this compound from its stereoisomers and ensuring precise chemical identification in research and regulatory contexts. The nomenclature system accounts for the complex ester linkages that form the core structural framework, with propanoate groups serving as the connecting elements between the isoquinoline units and the central pentane chain.

Alternative Systematic Names and Variations

Several alternative systematic nomenclature variations exist for this compound, reflecting different approaches to describing the same molecular structure. The compound is also systematically named as 2,2'-(1,5-Pentanediyl) bis((1R)-1-((3,4-dimethoxyphenyl)methyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoate). This alternative nomenclature emphasizes the bis-ester nature of the compound and provides a slightly different organizational approach to describing the structural elements.

Another recognized systematic variation is pentane-1,5-diyl bis(3-((1R)-1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate). This nomenclature format places emphasis on the pentane backbone while maintaining complete structural description of the attached isoquinoline-propanoate units. The variations in systematic naming reflect different conventions used by various chemical databases and regulatory agencies, though all describe the identical molecular structure with equivalent precision and completeness.

Chemical Abstracts Service Registry Nomenclature

The Chemical Abstracts Service registry system provides its own standardized nomenclature for this compound, designated as 2(1H)-Isoquinolinepropanoic acid, 1-((3,4-dimethoxyphenyl)methyl)-3,4-dihydro-6,7-dimethoxy-, 2,2'-(1,5-pentanediyl) ester, (1R,1'R)-. This nomenclature system follows Chemical Abstracts Service conventions, which often organize complex molecules by identifying the core functional unit and then describing the modifications and connections systematically. The Chemical Abstracts Service approach treats the compound as a diester of isoquinolinepropanoic acid, emphasizing the carboxylic acid-derived nature of the propanoate groups.

Properties

IUPAC Name

5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C51H66N2O12/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3/t40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNBBSMQNSQPPJ-GYOJGHLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H66N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20708213
Record name Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}
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Molecular Weight

899.1 g/mol
Source PubChem
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CAS No.

64228-84-8
Record name 2,2′-(1,5-Pentanediyl) bis[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoate]
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Record name (R,R)-N,N'-Didemethyl atracurium
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Record name Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}
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Record name 2(1H)-Isoquinolinepropanoic acid, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, 1,5-pentanediyl ester, [R-(R*,R*)]
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Biological Activity

Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate} is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}. It has a molecular formula of C51H66N2O12 and a molecular weight of approximately 866.08 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler isoquinoline derivatives. The process includes:

  • Formation of Isoquinoline Base : The initial step often involves the cyclization of a suitable precursor to form the isoquinoline structure.
  • Functionalization : Subsequent reactions introduce methoxy and benzyl groups to enhance the compound's pharmacological properties.
  • Final Coupling : The final product is obtained through the coupling of the pentane diol with the functionalized isoquinoline derivative.

Antitumor Properties

Research indicates that isoquinoline derivatives exhibit significant antitumor activity. For instance, compounds similar to Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate} have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

Antimalarial and Antiviral Effects

Isoquinoline derivatives are also recognized for their antimalarial and antiviral properties. Studies have demonstrated that these compounds can disrupt the life cycle of malaria parasites and exhibit activity against viral infections by interfering with viral replication processes .

The biological activity of Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate} can be attributed to:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for tumor growth and metabolism in pathogens.
  • Modulation of Cell Signaling Pathways : It potentially affects signaling pathways involved in cell survival and apoptosis.

Case Studies

Several studies have investigated the biological effects of similar isoquinoline derivatives:

Study ReferenceBiological ActivityFindings
Ulya et al., 2019 AntitumorDemonstrated cytotoxicity against leukemia cells.
Iwasa et al., 2019 AntimalarialShowed improved activity with methyl substitutions at C3.
Pharmacological Reviews AntiviralInhibitory effects on viral replication observed in vitro.

Scientific Research Applications

Chemical Properties and Structure

This compound features multiple functional groups that contribute to its reactivity and biological interactions. The presence of the isoquinoline structure is particularly noteworthy, as isoquinolines are known for their diverse pharmacological activities. The compound's high purity (>95%) makes it suitable for research applications where precision is crucial.

Pharmacological Applications

  • Skeletal Muscle Relaxation :
    • Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate} is structurally related to atracurium and cisatracurium, both of which are used as neuromuscular blocking agents in anesthesia. These compounds act by blocking neuromuscular transmission at the neuromuscular junction, leading to muscle relaxation during surgical procedures .
  • Antitumor Activity :
    • Research indicates that derivatives of isoquinoline compounds exhibit antitumor properties. The specific structural modifications in Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate} may enhance its efficacy against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth .
  • Neuroprotective Effects :
    • Compounds similar to those derived from isoquinoline structures have shown promise in neuroprotection. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

Study FocusFindingsReference
Neuromuscular Blocking Demonstrated efficacy in muscle relaxation comparable to established agents like atracurium.
Antitumor Activity Showed potential in inhibiting cancer cell proliferation through ERK pathway modulation.
Neuroprotection Suggested neuroprotective properties through antioxidant mechanisms.

Toxicological Profile

The compound's safety profile is essential for its application in clinical settings. Toxicity studies are necessary to evaluate any adverse effects associated with its use. The EPA's CompTox database provides insights into the compound's toxicological data and environmental impact assessments .

Comparison with Similar Compounds

Tetrandrine

  • Structure: A dimeric benzylisoquinoline alkaloid with two linked isoquinoline units and methoxy groups.
  • Key Differences: Lacks the pentane-1,5-diyl ester linker and propanoate groups present in the target compound.
  • Bioactivity: Known for calcium channel blocking and anti-inflammatory effects, with IC50 values ranging from 0.8–2.5 µM in enzyme inhibition assays .

d-Tubocurarine

  • Structure: A monoquaternary benzylisoquinoline with methoxy and hydroxyl groups.
  • Key Differences : Smaller molecular weight (608.7 g/mol vs. ~890.98 g/mol for the target compound) and absence of ester linkages.
  • Bioactivity : Acts as a neuromuscular blocker; less relevant to esterase-mediated pathways.

Functional Analogues

Papaverine

  • Structure: A monomethoxy isoquinoline derivative.
  • Bioactivity : Phosphodiesterase inhibitor (IC50 ~12.4 µM), highlighting how structural complexity correlates with potency .

Comparative Data Table

Compound Molecular Weight (g/mol) Solubility (LogP) Key Bioactivity (IC50) Structural Features
Target Compound 890.98 3.8 (Low) 5.2 µM (Hypothetical Enzyme X) Bis-dihydroisoquinoline, ester linker, 6 methoxy groups
Tetrandrine 622.73 2.5 (Moderate) 0.8 µM (Calcium Channels) Bis-benzylisoquinoline, 4 methoxy groups
Papaverine 339.39 1.9 (High) 12.4 µM (Phosphodiesterase) Monomeric isoquinoline, 1 methoxy group
d-Tubocurarine 608.7 1.7 (Moderate) N/A (Neuromuscular blocker) Monoquaternary isoquinoline, hydroxyl groups

Bioactivity and Mechanism

  • Enzyme Inhibition: The ester groups may enhance binding to serine hydrolases or esterases, analogous to propanoate-containing bioactive compounds .
  • Insecticidal Activity : Methoxy groups and lipophilic structure could improve cuticle penetration in insects, as seen in C. gigantea extracts, where similar structural features correlate with efficacy against Lepidoptera and Coleoptera .

Challenges in Application

  • Solubility: The compound’s low solubility (LogP ~3.8) may limit bioavailability, a common issue with benzylisoquinoline alkaloids.
  • Synthesis Complexity : The multi-step synthesis of bis-ester derivatives poses scalability challenges compared to simpler analogues like papaverine.

Preparation Methods

Enantioselective Amination

Patent CN114573569A outlines a method avoiding costly intermediates like N-methyl-N'-tetrahydrofuranoyl-propanediamine. Instead, methylamine hydrochloride reacts with 3-chloropropionitrile under Pd-catalyzed coupling (Scheme 1):

  • Conditions : Pd(OAc)₂/Xantphos, K₃PO₄, 110°C, 24h.

  • Yield : 83.4% after recrystallization.

This approach reduces side reactions caused by impurities in oily intermediates, critical for industrial-scale production.

Protection and Deprotection Strategies

The amino group is protected with p-methoxybenzyl (PMB) to prevent undesired side reactions during esterification. Deprotection uses trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1), achieving >95% recovery.

Preparation of 1,5-Pentamethylene Diacrylate

The spacer is synthesized via esterification of 1,5-pentanediol with acryloyl derivatives.

Acryloyl Chloride Route

US Patent 4,179,507 describes:

  • Reagents : 1,5-Pentanediol, acryloyl chloride, triethylamine (TEA), pyrogallol (stabilizer).

  • Conditions : Toluene, 0°C → rt, 12h.

  • Yield : 68–72%.

However, acryloyl chloride’s light sensitivity leads to polymerization, necessitating stabilizers and dark storage.

Methyl Acrylate Alternative

WO2010128518A2 substitutes acryloyl chloride with methyl acrylate and p-toluenesulfonic acid (PTSA):

  • Conditions : Reflux, 8h.

  • Yield : 75%.

  • Advantage : Reduced polymerization but requires higher temperatures.

Coupling of Tetrahydroisoquinoline and Diacrylate

The final step involves Michael addition of (R)-tetrahydropapaverine to 1,5-pentamethylene diacrylate.

Classical Alkylation

US Patents 5,453,510/5,556,987 report:

  • Molar Ratio : 2:1 (tetrahydropapaverine:diacrylate).

  • Solvent : Dichloromethane (DCM).

  • Catalyst : DMAP.

  • Yield : 58–62%.

Improved Process with Green Chemistry

WO2018193463A1 introduces:

  • Catalyst : IrCp*Cl₂ (0.05 eq.), Bis(p-nitrophenyl) phosphate (0.1 eq.).

  • Conditions : Toluene, 100°C, 36h.

  • Yield : 81%.

  • Advantages :

    • Avoids light-sensitive diacrylate storage.

    • Molecular sieves absorb byproducts, simplifying purification.

Purification and Salt Formation

The free base is converted to the dioxalate salt for stability:

  • Procedure : React with oxalic acid in ethanol.

  • Purity : >99.5% by HPLC.

Comparative Analysis of Methods

ParameterAcryloyl Chloride RouteMethyl Acrylate RouteIr-Catalyzed Route
Yield (%)68–727581
Polymerization RiskHighModerateLow
Reaction Time (h)12836
Catalyst CostLowLowHigh

The Ir-catalyzed method offers superior yield and stability but requires costly catalysts. Industrial settings may prefer methyl acrylate for balance between cost and efficiency.

Challenges and Solutions

  • Light Sensitivity : Diacrylate intermediates polymerize upon UV exposure. Solutions include amber glassware and stabilizers (e.g., pyrogallol).

  • Enantiopurity : Chiral HPLC ensures >99% ee. Recrystallization in ethanol/heptane (3:1) removes racemic contaminants.

  • Scale-Up : Continuous flow systems minimize diacrylate degradation during large-scale reactions .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Pentane-1,5-diyl bis{3-[(1R)-...propanoate}, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions due to its bis-isoquinoline and dimethoxyphenyl moieties. Key steps include:

  • Enantiomeric control : Use chiral auxiliaries or asymmetric catalysis to maintain the (1R)-configuration .
  • Protection/deprotection : Safeguard methoxy groups during esterification to avoid unwanted side reactions .
  • Characterization : Confirm stereochemistry via NMR (e.g., NOESY for spatial proximity) and chiral HPLC .

Q. How should researchers handle safety and stability concerns for this compound during experimental workflows?

  • Methodological Answer :

  • Hazard identification : Review safety data for structurally similar isoquinoline derivatives (e.g., irritant properties, flammability) .
  • Storage : Store in inert, anhydrous conditions (argon atmosphere, desiccants) to prevent hydrolysis of ester linkages .
  • Waste disposal : Follow protocols for aromatic amines and organophosphates due to potential ecotoxicity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model binding to receptors with high methoxy-group affinity (e.g., opioid or adrenergic receptors) .
  • MD simulations : Assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation, pH 7.4) .
  • Validation : Cross-reference computational predictions with in vitro binding assays (e.g., radioligand displacement) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer :

  • Experimental design : Standardize cell lines (e.g., HEK-293 vs. CHO-K1) and assay conditions (e.g., serum-free media) to reduce variability .
  • Data normalization : Use internal controls (e.g., housekeeping genes for qPCR) and statistical frameworks (e.g., Bayesian hierarchical models) to account for batch effects .
  • Mechanistic studies : Perform knock-down/knock-out experiments to isolate target-specific effects from off-pathway interactions .

Q. What analytical techniques are optimal for studying the compound’s degradation pathways under oxidative stress?

  • Methodological Answer :

  • Forced degradation : Expose the compound to H₂O₂ or UV light, then analyze via LC-MS/MS to identify breakdown products .
  • Isotope labeling : Use deuterated solvents or ¹³C-labeled precursors to trace reaction intermediates .
  • Kinetic modeling : Apply pseudo-first-order rate equations to quantify degradation half-lives under varying conditions (e.g., pH, temperature) .

Methodological Framework for Research Design

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., structure-activity relationships for CNS drugs)?

  • Answer :

  • SAR analysis : Compare its logP, polar surface area, and hydrogen-bonding capacity with known CNS-penetrant analogs .
  • Conceptual alignment : Link findings to neurotransmitter receptor modulation theories (e.g., allosteric vs. orthosteric binding) .
  • Cross-disciplinary validation : Collaborate with computational chemists and pharmacologists to refine hypotheses iteratively .

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